![molecular formula C12H14ClN5 B11779384 2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)
2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by the presence of a chloro group at the 2-position and a 4-methylpiperazin-1-yl group at the 4-position of the pyrido[3,2-d]pyrimidine ring. It has garnered significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: The pyrido[3,2-d]pyrimidine core can be synthesized through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group is introduced at the 2-position using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution reaction of the chloro group with 4-methylpiperazine under basic conditions, typically using a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of N-oxides or reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, enhancing its structural diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides under basic conditions (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrido[3,2-d]pyrimidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered electronic properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to inhibit key enzymes and pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cell cycle regulation and signal transduction. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine can be compared with other similar compounds in terms of structure and biological activity:
2-Chloro-4-morpholinopyrido[3,2-d]pyrimidine: Similar structure but with a morpholine ring instead of a piperazine ring.
2-Chloro-4-thiomorpholinopyrido[3,2-d]pyrimidine: Contains a thiomorpholine ring, offering different electronic properties.
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine: Features a difluoropiperidine ring, enhancing its lipophilicity and metabolic stability.
These compounds share a common pyrido[3,2-d]pyrimidine core but differ in their substituents, leading to variations in their biological activities and pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C12H14ClN5 |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
2-chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H14ClN5/c1-17-5-7-18(8-6-17)11-10-9(3-2-4-14-10)15-12(13)16-11/h2-4H,5-8H2,1H3 |
Clé InChI |
HRYPVMKXLUEXKT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=NC3=C2N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



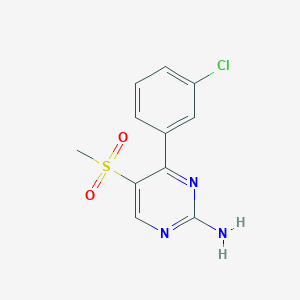
![2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779309.png)
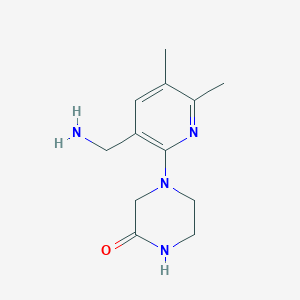
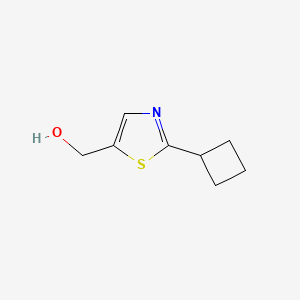


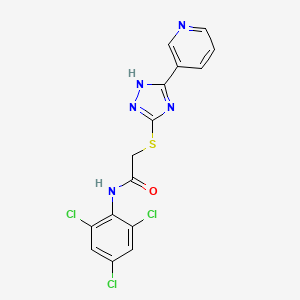

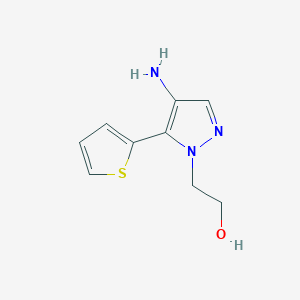

![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)
![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)
